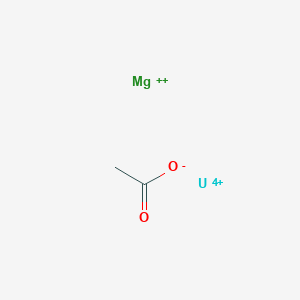Magnesium uranium(4+) hexaacetate
CAS No.: 20596-93-4
Cat. No.: VC16977898
Molecular Formula: C2H3MgO2U+5
Molecular Weight: 321.38 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 20596-93-4 |
|---|---|
| Molecular Formula | C2H3MgO2U+5 |
| Molecular Weight | 321.38 g/mol |
| IUPAC Name | magnesium;uranium(4+);acetate |
| Standard InChI | InChI=1S/C2H4O2.Mg.U/c1-2(3)4;;/h1H3,(H,3,4);;/q;+2;+4/p-1 |
| Standard InChI Key | YWWHKQRRQGNLQI-UHFFFAOYSA-M |
| Canonical SMILES | CC(=O)[O-].[Mg+2].[U+4] |
Introduction
Chemical Identification and Nomenclature
Magnesium uranium(4+) hexaacetate is systematically named magnesium;uranium(4+);acetate , reflecting its ionic composition of magnesium cations (), uranium(4+) cations (), and acetate anions (). The compound is registered under CAS No. 20596-93-4 and EC Number 243-905-8 . Its SMILES notation () confirms the presence of discrete acetate ions coordinating with the central metal ions.
Molecular and Structural Characteristics
The molecular structure comprises a uranium(IV) center coordinated by six acetate ligands, with a magnesium ion balancing the charge. This configuration is inferred from the stoichiometry , yielding the empirical formula . Despite discrepancies in reported molecular weights (321.38 g/mol in PubChem vs. 531 g/mol in commercial data ), the latter aligns with the hexaacetate formulation, suggesting potential inconsistencies in hydration states or analytical methods.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 531 g/mol | |
| Appearance | Yellow crystalline solid | |
| Solubility | Miscible in toluene | |
| Topological Polar Surface Area | 40.1 Ų | |
| Heavy Atom Count | 6 |
Synthesis and Stability
The compound is synthesized through the reaction of uranium(IV) salts with magnesium acetate under controlled conditions. Commercial protocols involve stoichiometric mixing of and in acetic acid, followed by crystallization . The Manchester study on uranium behavior in Mg-rich systems provides indirect insights into the stability of such complexes, demonstrating that magnesium carbonate phases (e.g., magnesite) exhibit high uranium adsorption capacities ( values comparable to calcium carbonates) . This suggests that magnesium’s Lewis acidity enhances uranium complexation, a principle applicable to acetate systems.
Structural and Spectroscopic Analysis
X-ray absorption near-edge structure (XANES) and extended X-ray absorption fine structure (EXAFS) studies of related uranyl-magnesium systems reveal that uranium(VI) adopts a linear geometry with equatorial oxygen ligands . For uranium(IV) in hexaacetate, the coordination sphere likely involves six acetate oxygens in a distorted octahedral arrangement around , stabilized by counterions. Polarization-dependent grazing-incidence XAFS (GIXAFS) data for analogous systems show axial oxygen alignment perpendicular to mineral surfaces, implying similar anisotropic behavior in acetate complexes.
Applications in Nuclear Science
Nuclear Waste Remediation
Magnesium-rich matrices are pivotal in immobilizing uranium in intermediate-level nuclear wastes . The high solubility of magnesium uranium(4+) hexaacetate in organic solvents like toluene positions it as a candidate for solvent extraction processes in uranium recovery. Its stability in MgCO₃-dominated systems further supports its use in geochemical barriers for radioactive containment.
Material Science
The compound’s crystalline nature and thermal stability (storage recommended at 20–25°C ) make it suitable for synthesizing uranium-doped materials. Potential applications include photonic crystals and nuclear fuel precursors, though these remain underexplored in current literature.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume